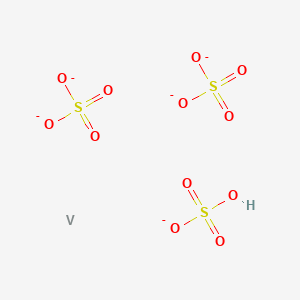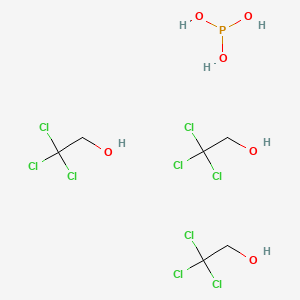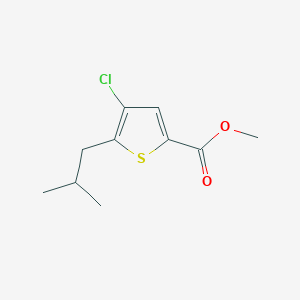
(s)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is notable for its potent antitumor activity, making it a significant subject of research in medicinal chemistry and oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin typically involves multiple steps starting from camptothecin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Piperazine Moiety: The protected camptothecin undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: The compound is used in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting topoisomerase I, an enzyme crucial for DNA replication.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The primary mechanism of action of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Topotecan: Another camptothecin derivative used clinically as an anticancer agent.
Irinotecan: A prodrug that is converted into its active form, SN-38, which also inhibits topoisomerase I.
Camptothecin: The parent compound from which many derivatives, including (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin, are synthesized.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. These modifications also potentially improve its selectivity and potency against certain cancer cell lines.
This compound continues to be a focal point in the development of new anticancer therapies, highlighting the importance of structural modifications in drug design.
Propiedades
Fórmula molecular |
C26H28N4O5 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
19-ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H28N4O5/c1-3-26(34)19-11-21-23-15(12-30(21)24(32)18(19)14-35-25(26)33)10-16-17(22(31)5-4-20(16)27-23)13-29-8-6-28(2)7-9-29/h4-5,10-11,31,34H,3,6-9,12-14H2,1-2H3 |
Clave InChI |
KWZZLDXIKMLRPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN6CCN(CC6)C)O)N=C4C3=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)




![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)




![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
